Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate
Description
Properties
IUPAC Name |
ethyl 2-[1-(3-bromophenyl)ethylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-3-16-12(15)8-14-9(2)10-5-4-6-11(13)7-10/h4-7,9,14H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHZHYOIAAANME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such as 11β-hydroxysteroid dehydrogenase .
Mode of Action
It’s worth noting that benzylic halides typically react via an sn2 pathway, while secondary and tertiary benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biological Activity
Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate, a compound with the molecular formula C12H16BrNO2, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial and antioxidant activities, as well as its mechanism of action through various studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C12H16BrNO2
- CAS Number : 1183967-62-5
- SMILES Representation : CCOC(=O)CNC(C)C1=CC(=CC=C1)Br
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The compound was tested using the agar well-diffusion method on Gram-negative bacteria, specifically Escherichia coli and Pseudomonas aeruginosa.
- Results :
- Pseudomonas aeruginosa : Demonstrated significant inhibition with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL.
- Escherichia coli : Showed moderate antibacterial activity but was less effective compared to Pseudomonas aeruginosa.
| Bacterial Strain | MIC (μg/mL) | Reference Drug (Ciprofloxacin) |
|---|---|---|
| Pseudomonas aeruginosa | 12.5 | 1 |
| Escherichia coli | Moderate | 1 |
These findings suggest that this compound may be a promising candidate for further development as an antibacterial agent.
Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. The results indicated that this compound effectively scavenged DPPH radicals, demonstrating its capacity to act as an antioxidant.
- Inhibition Percentage : The percentage of inhibition was calculated based on the absorption readings from control and test samples, confirming the compound's ability to reduce oxidative stress.
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in bacterial regulation. The docking results revealed favorable binding energies ranging from -5.8 to -8.2 kcal/mol with the transcriptional regulator protein PqsR of Pseudomonas aeruginosa, indicating a strong interaction that may contribute to its antibacterial effects.
Case Studies and Research Findings
Several research articles have explored the biological activity of related compounds and their derivatives, providing insights into structure-activity relationships (SAR). For instance, modifications in side chains and functional groups have been linked to enhanced potency against various pathogens.
Notable Findings from Related Research
- The introduction of specific functional groups in similar compounds has been shown to significantly improve their antibacterial efficacy.
- In vitro studies on related derivatives have highlighted the importance of hydrophobic interactions in enhancing biological activity.
Comparison with Similar Compounds
Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate (CAS: 69066-31-5)
- Structure: Differs by an oxo group replacing the ethylamino moiety.
- Applications : Used as a pharmaceutical intermediate and in synthetic organic chemistry .
- Bioactivity : Demonstrates anticancer activity with IC₅₀ values of 0.090–0.650 µM against multiple cancer cell lines, surpassing many analogues in potency .
Ethyl 2-(3-bromophenyl)acetate
- Structure: Lacks the ethylamino group, featuring a simpler acetate chain.
- Bioactivity : Acts as a human olfactory receptor (OR1A1) agonist with EC₅₀ values of 11.5–24.4 µM , comparable to methyl 2-(2-methylphenyl)acetate .
- Binding Mode : Docking studies reveal interactions with OR1A1 residues, highlighting the importance of the 3-bromophenyl group for receptor activation .
Methyl 2-amino-2-(3-bromophenyl)acetate
- Structure: Substitutes the ethyl ester with a methyl ester and includes an amino group at the α-position.
- Applications : Widely used in drug synthesis (e.g., antihypertensives) and agrochemicals due to its enhanced reactivity for functional group introduction .
Functional Group Modifications
Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate (CAS: 885068-75-7)
Ethyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate (CAS: 307540-65-4)
- Structure: Contains a thiazolidinone ring fused with the 3-bromophenyl group.
- Applications : Explored for antimicrobial and anticancer properties due to the sulfanylidene group enhancing electrophilic reactivity .
Comparative Data Table
Key Research Findings
Anticancer Activity: Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate derivatives exhibit superior cytotoxicity compared to non-brominated analogues, attributed to enhanced electrophilicity from the bromine atom .
Receptor Activation : Ethyl 2-(3-bromophenyl)acetate's EC₅₀ for OR1A1 (11.5–24.4 µM) aligns with methyl-substituted analogues, suggesting steric effects minimally impact receptor binding .
Fluorine Substitution : Difluoro derivatives (e.g., Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate) show improved pharmacokinetic profiles, though their bioactivity remains understudied .
Preparation Methods
Comparative Analysis of Preparation Methods
| Method | Catalyst/Agent | Solvent | Temperature | Atmosphere | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Metal-catalyzed N-H insertion | NCPS-Ru (Ruthenium) | Toluene | 70°C | Open air | Up to 97 | High yield, scalable, mild | Requires metal catalyst |
| Condensation with haloacetate | Base (e.g., triethylamine) | DCM, ethanol | RT to reflux | Inert or air | Moderate | Simple reagents, scalable | Possible side reactions |
| Multi-step aromatic substitution | Various (acid/base catalysts) | Ethanol, others | Reflux | Air | 50-64 | Access to complex analogues | Multi-step, moderate yields |
Practical Considerations and Recommendations
- Catalyst Selection : Ruthenium catalysts such as NCPS-Ru provide efficient and selective N-H insertion, reducing side products and increasing yield.
- Reaction Atmosphere : Open air conditions simplify scale-up and reduce costs.
- Solvent Choice : Toluene is preferred for N-H insertion due to solubility and catalyst compatibility; ethanol or dichloromethane are suitable for condensation reactions.
- Scale-Up Feasibility : Metal-catalyzed N-H insertion has been demonstrated on a 0.1 mole scale with high yield, making it industrially relevant.
- Purification : Products are typically purified by silica gel column chromatography or recrystallization from ethanol.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate, and how do reaction conditions impact yield?
- Methodology : The compound can be synthesized via esterification of 3-bromophenylacetic acid derivatives. Key methods include:
- Acid-catalyzed esterification using H₂SO₄ or HCl in ethanol under reflux (yields 90–98%) .
- Thionyl chloride-mediated esterification at 0–85°C (yields 88–97%) .
- Optimization involves temperature control (e.g., 0°C for thionyl chloride to minimize side reactions) and solvent selection (ethanol vs. methanol) .
Q. How is the compound purified post-synthesis, and what analytical techniques validate its structure?
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) removes unreacted starting materials and byproducts .
- Characterization :
- 1H NMR : Peaks at δ 7.41–7.16 (aromatic protons), δ 4.14 (ester -CH₂), δ 3.57 (acetate -CH₂), and δ 1.25 (ester -CH₃) confirm the structure .
- HPLC/GC-MS : Used to assess purity (>98%) and detect trace impurities .
Q. What are the recommended storage conditions to ensure compound stability?
- Store at -20°C in anhydrous conditions to prevent hydrolysis of the ester group. Stability data indicate ≥2 years under these conditions .
Advanced Research Questions
Q. How can contradictory yield data in literature be resolved when scaling up synthesis?
- Case Study : Yields vary from 88% to 98% for thionyl chloride-mediated reactions due to:
- Temperature gradients : Rapid heating in large batches causes localized overheating, reducing efficiency .
- Workup protocols : Incomplete neutralization of residual acid (e.g., H₂SO₄) during extraction lowers isolated yields .
Q. What mechanistic insights explain side product formation during esterification?
- Mechanism : Competing pathways include:
- Acid-catalyzed esterification : Proceeds via nucleophilic acyl substitution.
- Thionyl chloride pathway : Forms a reactive mixed anhydride intermediate, reducing hydrolysis risk .
- Side Products :
- Ethyl 3-bromophenylacetate isomers : Formed due to incomplete regioselectivity in aryl substitution (resolved via optimized stoichiometry) .
- Acid dimers : Suppressed by using excess alcohol as solvent .
Q. How can the compound serve as a precursor for bioactive derivatives?
- Application Example : this compound is a key intermediate in synthesizing imidazo[4,5-b]pyridine derivatives, which show activity as kinase inhibitors .
- Derivatization Strategy :
- Amide coupling : React with boronic acids or amines to introduce pharmacophores.
- Catalytic cross-coupling : Suzuki-Miyaura reactions to modify the bromophenyl group .
Q. What advanced spectral methods resolve ambiguities in structural elucidation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
